![molecular formula C10H10ClF3S2 B14308720 {[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene CAS No. 111832-14-5](/img/structure/B14308720.png)
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene is an organosulfur compound characterized by the presence of a benzene ring attached to a disulfanyl group, which is further connected to a 3-chloro-1,1,1-trifluoropropan-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene typically involves the reaction of 3-chloro-1,1,1-trifluoropropan-2-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiol group. The reaction mixture is then heated to facilitate the formation of the disulfide bond, resulting in the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as copper or palladium can enhance the reaction rate and yield. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.
Substitution: The chlorine atom in the 3-chloro-1,1,1-trifluoropropan-2-yl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of {[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. Additionally, the trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins.
相似化合物的比较
Similar Compounds
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)thio]methyl}benzene: Similar structure but with a thioether instead of a disulfide bond.
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]methyl}benzene: Contains a sulfanyl group instead of a disulfanyl group.
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]ethyl}benzene: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene is unique due to its combination of a disulfide bond and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
111832-14-5 |
|---|---|
分子式 |
C10H10ClF3S2 |
分子量 |
286.8 g/mol |
IUPAC 名称 |
[(3-chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methylbenzene |
InChI |
InChI=1S/C10H10ClF3S2/c11-6-9(10(12,13)14)16-15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI 键 |
UQEVMSRUQOUVLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSSC(CCl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


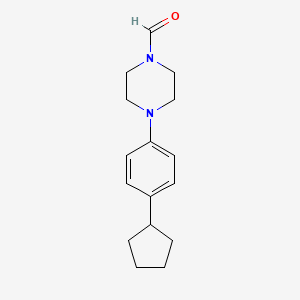

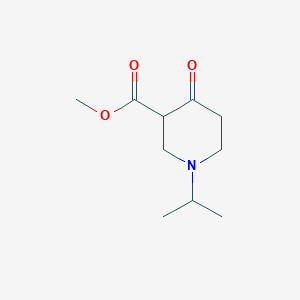
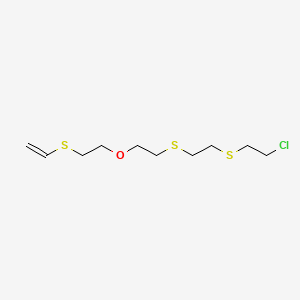
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
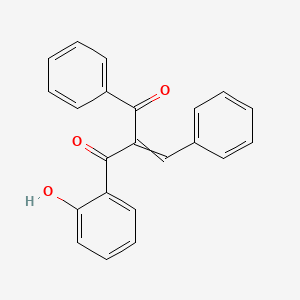
![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)
![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)

![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
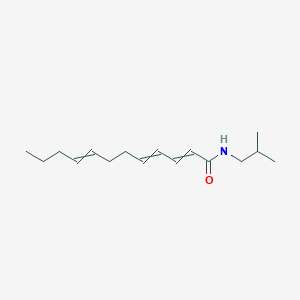
![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
